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Compound Name: 1-(Oxepan-4-yl)ethan-1-one

CAS No.: 1509698-42-3

Cat. No.: B2644819 Get Quote

Infrared (IR) spectroscopy remains a cornerstone of chemical analysis, providing rapid and

non-destructive identification of functional groups. Among the most prominent and informative

signals in an IR spectrum is the carbonyl (C=O) stretching vibration.[1] This absorption is

typically strong and sharp due to the large change in dipole moment during the vibration of the

highly polar C=O bond.[1][2] Its position, appearing in the 1650-1850 cm⁻¹ region, is exquisitely

sensitive to the local electronic and steric environment of the carbonyl group.[3]

This guide provides a detailed analysis of the expected C=O stretching frequency for oxepanyl

ethanone, a ketone featuring a seven-membered oxygen-containing heterocycle. By comparing

its predicted frequency with structurally related analogs—cyclohexyl ethanone, cyclohexanone,

cyclopentanone, and ε-caprolactone—we will dissect the specific contributions of heteroatom

induction, ring strain, and resonance effects. This comparative approach, grounded in

experimental data, offers researchers a framework for interpreting the IR spectra of complex

cyclic and heterocyclic molecules.

Predicting the Carbonyl Frequency of 1-(Oxepan-2-
yl)ethan-1-one
Oxepanyl ethanone, for the purpose of this guide assumed to be 1-(oxepan-2-yl)ethan-1-one,

features an acetyl group attached to a seven-membered oxepane ring. To predict its C=O

stretching frequency, we must consider the following factors relative to a baseline acyclic

ketone, which absorbs near 1715 cm⁻¹.[3]
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Ring System: The oxepane ring is a seven-membered heterocycle. Unlike smaller rings

(three, four, or five-membered), seven-membered rings are relatively flexible and exhibit

minimal angle strain. Therefore, a significant frequency increase due to ring strain, as seen

in cyclobutanone or cyclopentanone, is not expected.[4][5]

Electronic Effect of the Ring Oxygen: The key structural feature is the oxygen atom at the 1-

position of the oxepane ring. Due to its high electronegativity, this oxygen exerts an electron-

withdrawing inductive effect (-I effect). This effect pulls electron density away from the

carbonyl carbon through the sigma bonds, strengthening and shortening the C=O double

bond. A stronger bond requires more energy to stretch, thus shifting the absorption to a

higher frequency (a blueshift).[3][6]

Based on these factors, the C=O frequency of oxepanyl ethanone is predicted to be slightly

higher than its simple carbocyclic analog, cyclohexyl ethanone, placing it in the 1720-1725

cm⁻¹ range.

A Comparative Analysis with Structural Analogs
To contextualize the predicted frequency of oxepanyl ethanone, we will compare it against

several carefully chosen compounds. Each analog allows us to isolate and understand a

specific structural effect.
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Target Molecule

Comparative Analogs

Oxepanyl Ethanone
(Predicted νC=O: ~1720-1725 cm⁻¹)

Seven-membered ring with O-heteroatom.

Cyclohexyl Ethanone
(νC=O: ~1710 cm⁻¹)

Carbocyclic analog, baseline.

Compare

Cyclohexanone
(νC=O: ~1715 cm⁻¹)

Intra-ring ketone, minimal strain.

Compare

ε-Caprolactone
(νC=O: ~1735 cm⁻¹)

Ester analog, resonance effect.

Compare

Cyclopentanone
(νC=O: ~1750 cm⁻¹)

High ring strain.

Ring Strain Effect

Click to download full resolution via product page

Caption: Molecular structures and carbonyl frequencies of the target and analog compounds.

Comparative Data Summary
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Compound Structure
Carbonyl
Type

Ring Size Key Feature

Experiment
al C=O
Frequency
(cm⁻¹)

Oxepanyl

Ethanone

Acetyl

attached to

Oxepane

Ketone 7

O-

Heteroatom

(Inductive

Effect)

~1720-1725

(Predicted)

Cyclohexyl

Ethanone

Acetyl

attached to

Cyclohexane

Ketone 6
Carbocyclic

Analog
~1710[7]

Cyclohexano

ne

Carbonyl

within

Cyclohexane

Ketone 6
Minimal Ring

Strain
~1715[8]

Cyclopentano

ne

Carbonyl

within

Cyclopentane

Ketone 5
High Ring

Strain
~1750[5][9]

ε-

Caprolactone

Carbonyl

within

Oxepane

Ester

(Lactone)
7

O-Atom

adjacent to

C=O

(Resonance)

~1735[2]

Dissecting the Structural Effects
The variations in carbonyl stretching frequency can be rationalized by considering the interplay

of ring strain and electronic effects.
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Structural Modifiers

Baseline Frequency Acyclic Ketone
~1715 cm⁻¹

Observed C=O Frequency

Modified by

Ring Strain

Increases ν(C=O)

Forces more s-character into C=O σ-bond

Significant increase
(e.g., Cyclopentanone)

Electronic Effects

Inductive Effect (-I)

Resonance Effect (+R)

Increases ν(C=O)
(e.g., Oxepanyl Ethanone)

Decreases ν(C=O)
(e.g., ε-Caprolactone)
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Caption: Factors influencing the carbonyl (C=O) stretching frequency in IR spectroscopy.

Inductive Effect (Oxepanyl Ethanone vs. Cyclohexyl Ethanone): The baseline for our target

molecule is cyclohexyl ethanone, its direct carbocyclic analog, which has a C=O stretch

around 1710 cm⁻¹.[7] The replacement of a CH₂ group with an electronegative oxygen atom

in the oxepane ring introduces a significant inductive electron withdrawal (-I effect). This

effect strengthens the C=O bond, leading to the predicted increase in vibrational frequency

to ~1720-1725 cm⁻¹.

Ring Strain (Cyclohexanone vs. Cyclopentanone): Cyclohexanone, a relatively strain-free

cyclic ketone, exhibits a C=O stretch at ~1715 cm⁻¹.[8] In contrast, cyclopentanone absorbs

at a much higher frequency of ~1750 cm⁻¹.[5][9] This dramatic 35 cm⁻¹ shift is a classic

example of the effect of ring strain. Forcing the C-C(=O)-C bond angle to be smaller than the

ideal sp² angle of 120° increases the s-character in the C=O sigma bond.[10][11] This

strengthens the bond and consequently increases the stretching frequency.[10] The seven-

membered ring in oxepanyl ethanone is not significantly strained, so this effect is not a

primary contributor to its frequency.
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Resonance vs. Inductive Effects (Oxepanyl Ethanone vs. ε-Caprolactone): This comparison

is particularly insightful. In ε-caprolactone, a seven-membered lactone (cyclic ester), the

oxygen atom is directly attached to the carbonyl carbon. While this oxygen is inductively

withdrawing, it also possesses lone pairs that can be delocalized into the carbonyl π-system

(a resonance or +R effect).[3][6] This resonance donation of electron density lengthens and

weakens the C=O bond, giving it more single-bond character.[6] The resonance effect is

dominant and shifts the frequency downward relative to what induction alone would predict.

Thus, ε-caprolactone's frequency (~1735 cm⁻¹) is lower than that of highly strained

cyclopentanone but higher than a simple ketone, reflecting the competing nature of strong

induction and moderate resonance.[2] In oxepanyl ethanone, the ring oxygen is too far away

to participate in resonance with the carbonyl group, so only its inductive effect is observed.

Experimental Protocol: Acquiring a High-Quality IR
Spectrum
The following protocol describes the acquisition of an IR spectrum for a liquid sample like

oxepanyl ethanone using a modern Attenuated Total Reflectance Fourier Transform Infrared

(ATR-FTIR) spectrometer. This method is preferred for its speed, ease of use, and minimal

sample preparation.

Instrumentation:

FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Procedure:

System Preparation:

Ensure the spectrometer is powered on and has been allowed to stabilize according to the

manufacturer's guidelines (typically 15-30 minutes).

Verify that the sample compartment is free of moisture by checking the H₂O and CO₂

levels in the diagnostic software. If necessary, purge the system with dry air or nitrogen.

Background Spectrum Acquisition (Self-Validating Step):
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Clean the ATR crystal surface meticulously with a solvent appropriate for the previous

sample (e.g., isopropanol or acetone) using a lint-free wipe. Ensure the crystal is

completely dry.

Lower the ATR press arm to ensure consistent pressure for both background and sample

scans.

Acquire a background spectrum. This critical step measures the absorbance of the

ambient environment and the ATR crystal itself, which will be subtracted from the sample

spectrum to yield a pure spectrum of the analyte. A typical setting is 16-32 scans at a

resolution of 4 cm⁻¹.

Sample Analysis:

Lift the press arm and place a single drop of the liquid sample (e.g., oxepanyl ethanone)

onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

Lower the press arm to apply consistent pressure to the sample.

Acquire the sample spectrum using the same parameters (number of scans, resolution) as

the background scan. The software will automatically perform the background subtraction.

Data Processing and Interpretation:

Process the resulting spectrum to identify the peak position of the most intense absorption

in the 1650-1850 cm⁻¹ region. This corresponds to the C=O stretching frequency.

Label other significant peaks, such as C-H stretches (~2850-3000 cm⁻¹) and C-O

stretches (~1050-1150 cm⁻¹).

Cleaning:

Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the

sample, preparing the instrument for the next user.

Conclusion
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The IR carbonyl stretching frequency of oxepanyl ethanone is predicted to lie in the 1720-1725

cm⁻¹ range. This prediction is based on a comparative analysis that attributes a blueshift of

approximately 10-15 cm⁻¹ relative to its carbocyclic analog, cyclohexyl ethanone, due to the

inductive electron-withdrawing effect of the ring oxygen. This guide demonstrates how

systematically comparing a target molecule with well-understood analogs allows for the

deconvolution of competing structural factors, such as ring strain and electronic effects

(induction vs. resonance). This analytical reasoning, supported by reliable experimental data

and protocols, is fundamental to the accurate structural elucidation of novel compounds in

research and development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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